4-Bromo-1,2-oxathiolane 2,2-dioxide

Vue d'ensemble

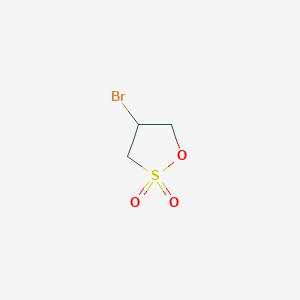

Description

4-Bromo-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C₃H₅BrO₃S. It is a colorless solid that is soluble in many organic solvents. This compound is an important intermediate in organic synthesis and is widely used to synthesize other compounds with chemical and biological activities .

Méthodes De Préparation

4-Bromo-1,2-oxathiolane 2,2-dioxide can be synthesized through various routes. One common method involves the reaction of 1,2-oxathiolane with bromine to form 4-bromo-1,2-oxathiolane, which is then reacted with benzoyl peroxide to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like toluene .

Analyse Des Réactions Chimiques

4-Bromo-1,2-oxathiolane 2,2-dioxide undergoes several types of chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: It can be reduced to form thiolane derivatives.

Common reagents used in these reactions include sodium sulfite, bromine, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-1,2-oxathiolane 2,2-dioxide serves as a crucial intermediate in the synthesis of diverse organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.

- Cross-Coupling Reactions : It can be involved in coupling reactions that form carbon-carbon bonds.

- Cycloadditions : This compound can also participate in cycloaddition reactions to create complex ring structures.

These reactions enable chemists to construct complex molecular architectures essential for pharmaceuticals and agrochemicals .

Building Block for Complex Molecules

Due to its reactivity and functional groups, this compound is utilized as a building block for synthesizing sulfur-containing heterocycles. These heterocycles are prevalent in biologically active molecules and natural products. The compound's ability to undergo modifications allows for the tailoring of molecular properties according to specific synthetic needs .

Biological Research

Enzyme Mechanism Studies

In biological research, this compound is employed to study enzyme mechanisms. Its ability to interact with various biological macromolecules makes it a valuable probe in biochemical assays.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have suggested its efficacy against certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals. It serves as an intermediate for manufacturing surfactants and corrosion inhibitors. Specifically, it has been identified as useful in producing sulfopropylated substances that enhance water solubility and confer anionic characteristics .

Household Cleaners

Additionally, this compound is used as a preservative in household cleaning products to prevent bacterial growth. Its application ensures the longevity and safety of these products by inhibiting microbial contamination .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Building block for sulfur-containing heterocycles | |

| Biological Research | Enzyme mechanism studies |

| Potential antimicrobial agent | |

| Industrial Applications | Production of specialty chemicals |

| Preservative in household cleaners |

Mécanisme D'action

The mechanism of action of 4-Bromo-1,2-oxathiolane 2,2-dioxide involves its interaction with nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The compound can also undergo oxidation and reduction reactions, which further contribute to its reactivity .

Comparaison Avec Des Composés Similaires

4-Bromo-1,2-oxathiolane 2,2-dioxide is unique due to its specific structure and reactivity. Similar compounds include:

1,2-Oxathiolane 2,2-dioxide: Lacks the bromine atom and has different reactivity.

2-Bromo-1,3-propane sultone: Has a different ring structure and reactivity profile.

4-Bromo-2,2-dioxide-1,2-oxathiolane: Similar structure but different reactivity due to the position of the bromine atom.

These compounds share some chemical properties but differ in their specific reactivity and applications.

Activité Biologique

Overview

4-Bromo-1,2-oxathiolane 2,2-dioxide (CAS No. 189756-89-6) is an organic compound with the molecular formula C₃H₅BrO₃S. It is recognized for its significant role as an intermediate in organic synthesis and has been studied for various biological activities, including antimicrobial properties and potential toxicological effects. This article compiles detailed findings from diverse sources regarding its biological activity.

- Molecular Weight : 201.04 g/mol

- Density : 1.996 g/cm³

- Boiling Point : 364.7 °C at 760 mmHg

- Melting Point : Not available

- LogP : 1.1907

The biological activity of this compound primarily involves its interaction with nucleophiles and electrophiles due to the presence of the bromine atom, which enhances its reactivity. This interaction can lead to the formation of covalent bonds with various biological molecules, influencing enzyme mechanisms and biochemical pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In particular:

- In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

- The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Toxicological Effects

Toxicological assessments have highlighted several adverse effects associated with exposure to this compound:

- Skin Irritation : Studies on guinea pigs revealed moderate to severe skin irritation upon application, characterized by erythema and edema .

- Eye Irritation : It is classified as a serious eye irritant based on tests that showed significant conjunctivitis and corneal opacity following exposure .

- Carcinogenic Potential : Historical data from occupational exposure suggest a correlation with various neoplasms, including glioblastoma and renal cell carcinoma; however, definitive conclusions regarding its carcinogenicity in humans remain inconclusive due to confounding factors .

Study on Skin Irritation

A study conducted on guinea pigs exposed to varying concentrations of the compound demonstrated:

- Moderate to gross edema and necrosis were observed at higher concentrations.

- Symptoms included erythema scores ranging from 2 to 3 at different observation points post-exposure .

Occupational Exposure Analysis

An assessment of workers exposed to the compound in Germany during the mid-20th century reported:

- A total of 20 cases of neoplasms , with a mean latency period of approximately 31 years .

- Types of tumors included brain tumors, intestinal malignancies, and hematopoietic malignancies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,2-Oxathiolane 2,2-dioxide | Lacks bromine atom | Lower reactivity |

| 2-Bromo-1,3-propane sultone | Different ring structure | Varies in reactivity |

| 4-Bromo-2,2-dioxide-1,2-oxathiolane | Similar structure but different reactivity | Comparable antimicrobial properties |

Propriétés

IUPAC Name |

4-bromooxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO3S/c4-3-1-7-8(5,6)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGFMEUQQADOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)(=O)O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453844 | |

| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189756-89-6 | |

| Record name | 4-Bromo-1,2lambda~6~-oxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.